![molecular formula C57H48N6 B13778967 (2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is notable for its unique structure, which includes multiple pyrrole rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) involves several steps. One common method includes the protection of the nitrogen atom in pyrrole using triisopropylsilyl chloride, followed by a reaction with Vilsmeier reagent to form 3-formyl-1H-pyrrole. This intermediate is then brominated using N-bromosuccinimide and coupled with 2-fluorophenylboronic acid via Suzuki coupling to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of pyrrolidines.
Scientific Research Applications
1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral effects.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
1H-Pyrrole, 2,2’-[[5’-[4-[(5-methyl-1H-pyrrol-2-yl) can be compared with other pyrrole derivatives such as:
2-Acetylpyrrole: Known for its use in flavor and fragrance industries.
Pyrrolo[1,2-a]pyrazines: Studied for their potential therapeutic applications.
N-Substituted Pyrroles: Widely used in organic synthesis and medicinal chemistry.
This compound stands out due to its unique structure, which imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C57H48N6 |
|---|---|
Molecular Weight |
817.0 g/mol |
IUPAC Name |
(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole |
InChI |
InChI=1S/C57H48N6/c1-34-7-25-49(58-34)55(50-26-8-35(2)59-50)43-19-13-40(14-20-43)46-31-47(41-15-21-44(22-16-41)56(51-27-9-36(3)60-51)52-28-10-37(4)61-52)33-48(32-46)42-17-23-45(24-18-42)57(53-29-11-38(5)62-53)54-30-12-39(6)63-54/h7-33,58,60,62H,1-6H3/b55-50+,56-52+,57-54+ |
InChI Key |
LSVHAFOZUPBRCS-XRFMCENKSA-N |
Isomeric SMILES |
CC1=N/C(=C(/C2=CC=C(N2)C)\C3=CC=C(C=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)/C(=C/6\N=C(C=C6)C)/C7=CC=C(N7)C)C8=CC=C(C=C8)/C(=C/9\N=C(C=C9)C)/C2=CC=C(N2)C)/C=C1 |
Canonical SMILES |
CC1=NC(=C(C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=C5C=CC(=N5)C)C6=CC=C(N6)C)C7=CC=C(C=C7)C(=C8C=CC(=N8)C)C9=CC=C(N9)C)C2=CC=C(N2)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)

![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
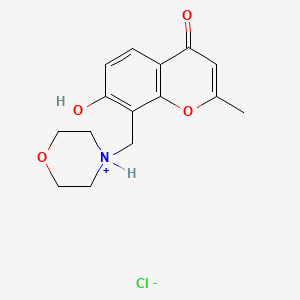
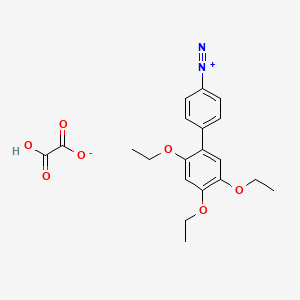
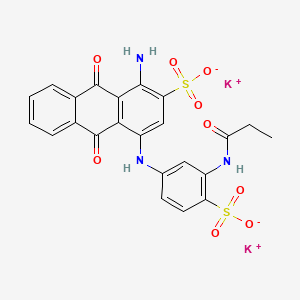
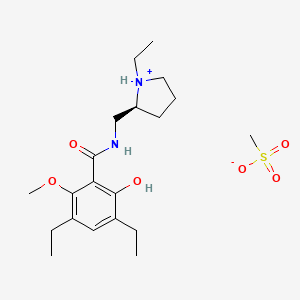
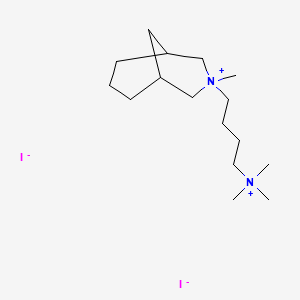
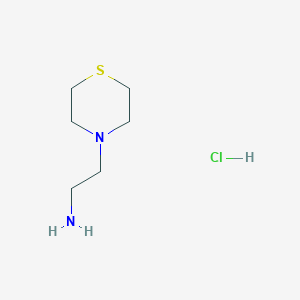
![[4-[10,15,20-Tris(4-phosphonophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]phosphonic acid](/img/structure/B13778945.png)
![3-[(E)-2-(2-Chloro-3-((E)-2-[4-phenylbenzo[F]quinolin-3(4H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-4-phenylbenzo[F]quinolinium iodide](/img/structure/B13778946.png)
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
